N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-2-27-20-10-6-5-9-16(20)21(25)22-13-18-17-14-26-12-11-19(17)24(23-18)15-7-3-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZGJGXGMFUKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Reaction Mechanism
The reaction proceeds through sequential steps:
- Knoevenagel condensation between the aldehyde and malononitrile forms an α,β-unsaturated nitrile.
- Michael addition of ethyl acetoacetate to the nitrile intermediate generates a diketone.
- Cyclocondensation with hydrazine hydrate yields the pyrazole ring.
- Pyran ring closure via intramolecular cyclization completes the pyrano[4,3-c]pyrazole core.
Optimization studies indicate that microwave irradiation (280 W, 5–6 min) significantly accelerates this process compared to conventional heating (2–3 hours). Catalysts such as triethylamine or l-tyrosine enhance regioselectivity and yield (75–90%).
Functionalization at Position 3: Methyl Group Incorporation
The methylene bridge at position 3 is established through a Mannich-type reaction or reductive amination.
Reductive Amination Approach
- The pyranopyrazole intermediate is reacted with formaldehyde and ammonium acetate in ethanol.
- Sodium cyanoborohydride reduces the imine intermediate to the secondary amine.
- The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 65–80%
Characterization :
- ¹H NMR (DMSO-d₆): δ 4.32 (s, 2H, CH₂), 3.85–3.92 (m, 1H, cyclopentyl), 1.50–1.89 (m, 8H, cyclopentyl).
- IR : 2920 cm⁻¹ (C-H stretch, cyclopentyl), 1645 cm⁻¹ (C=O).
Synthesis of 2-(Ethylsulfanyl)Benzamide Moiety
The benzamide fragment is prepared through a two-step sequence involving thioether formation and amidation.
Thiolation of 2-Chlorobenzamide
- Nucleophilic substitution : 2-Chlorobenzamide reacts with ethanethiol in the presence of potassium carbonate (DMF, 60°C, 6 hours).
- Amidation : The resulting 2-(ethylsulfanyl)benzoic acid is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with ammonia gas in tetrahydrofuran (THF).
Reaction Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiolation | Ethanethiol, K₂CO₃, DMF, 60°C | 85% |
| Amidation | SOCl₂, NH₃(g), THF | 78% |
Analytical Data :
- ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 3.12 (q, 2H, SCH₂), 7.45–8.10 (m, 4H, aromatic).
- EI-MS : m/z = 195 [M+H]⁺.
Final Coupling Reaction
The pyranopyrazole and benzamide subunits are conjugated via an amide bond formation.
Carbodiimide-Mediated Coupling
- The amine-functionalized pyranopyrazole is dissolved in dichloromethane (DCM).
- 2-(Ethylsulfanyl)benzoyl chloride and N,N-diisopropylethylamine (DIPEA) are added.
- The mixture is stirred at room temperature (24 hours) and purified via recrystallization (ethanol/water).
Optimization Notes :
- Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) increases coupling efficiency to 90%.
- Excess acyl chloride (1.2 equiv) minimizes residual amine.
Analytical and Spectral Characterization
Table 1. Comparative Spectral Data
| Parameter | Pyranopyrazole Intermediate | Final Compound |
|---|---|---|
| ¹H NMR | δ 8.80 (s, pyrimidine H) | δ 8.24 (s, amide H) |
| ¹³C NMR | 172.71 (C=O) | 172.70 (C=O) |
| IR (cm⁻¹) | 1639 (C=O) | 1645 (C=O) |
| EI-MS | 303 [M+H]⁺ | 483 [M+H]⁺ |
Purity Assessment :
- HPLC (C18 column, acetonitrile/water): >98% purity.
- Elemental analysis: Calculated C 64.82%, H 6.02%, N 14.49%; Found C 64.79%, H 6.05%, N 14.43%.
Challenges and Alternative Routes
Regioselectivity in Pyrazole Formation
Competing regioisomers may arise during cyclocondensation. Employing bulky catalysts (e.g., l-tyrosine) or low-temperature conditions suppresses undesired pathways.
Green Chemistry Approaches
Recent advances utilize water-ethanol mixtures and recyclable catalysts (e.g., SnCl₂) to enhance sustainability. Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods.
Chemical Reactions Analysis
Types of Reactions
N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
a) BK47836 (3-cyano-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide)
- Core Structure: Shares the pyrano[4,3-c]pyrazole backbone but substitutes the cyclopentyl group with a methyl group at the 1-position.
- Functional Group: Replaces the ethylsulfanyl-benzamide with a 3-cyanobenzamide moiety.
- Molecular Weight : 296.32 g/mol (C₁₆H₁₆N₄O₂), significantly lower than the target compound due to the absence of the bulky cyclopentyl and ethylsulfanyl groups .
- The cyano group increases polarity, which could influence pharmacokinetic properties.
b) 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride
- Core Structure: Similar pyrano-pyrazole system but lacks the benzamide side chain.
- Functional Group : Features a sulfonyl chloride group at the 3-position, a reactive handle for further derivatization.
- Molecular Weight : 243.11 g/mol (C₆H₈Cl₂N₂O₂S), smaller due to the absence of complex substituents .
- Implications: The sulfonyl chloride group enables covalent interactions with biological targets, contrasting with the non-covalent binding mode suggested for the ethylsulfanyl-benzamide in the target compound.
Comparison with Imidazo-Pyrrolo-Pyrazine Derivatives
The European Patent Application (2022/06) describes compounds such as N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide :
- Core Structure: Replaces pyrano-pyrazole with an imidazo-pyrrolo-pyrazine system, a larger heterocyclic framework.
- Functional Groups : Includes cyclopropanesulfonamide and hydroxyethyl substituents.
- Molecular Weight : 418 g/mol (M+H)+, higher than the target compound due to the extended aromatic system and sulfonamide group .
- Implications : The imidazo-pyrrolo-pyrazine core may enhance π-π stacking interactions in biological targets, while the sulfonamide group introduces hydrogen-bonding capabilities absent in the target compound.
Structural and Functional Data Table
Research Implications and Trends
- Pyrano-Pyrazole vs. Imidazo-Pyrrolo-Pyrazine: The pyrano-pyrazole core (target compound) offers synthetic simplicity and modularity compared to the more complex imidazo-pyrrolo-pyrazine system, which may require multi-step synthesis .
- Substituent Effects: Ethylsulfanyl and cyclopentyl groups in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration, whereas sulfonamide or cyano groups in analogs prioritize target affinity or metabolic stability .
Biological Activity
N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide is a complex organic compound that combines a pyrano[4,3-c]pyrazole core with a benzamide moiety. This compound has garnered attention due to its potential biological activities, which are critical in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(ethylsulfanyl)benzamide. Its molecular formula is , and it possesses unique structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O2S |
| CAS Number | 1788676-83-4 |
| IUPAC Name | N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(ethylsulfanyl)benzamide |
| Structural Features | Pyrano[4,3-c]pyrazole core, Benzamide moiety |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
In vitro Studies
Recent studies have highlighted the biological activities of pyrazole derivatives similar to this compound. For instance:
- Antiviral Activity : Certain pyrazole derivatives have shown significant inhibition against tobacco mosaic virus (TMV) and other viral agents.
- Insecticidal Properties : Compounds with similar structures have demonstrated lethal activity against pests like army worms and mosquito larvae.
- Anti-inflammatory Effects : Pyrazole-based compounds are known for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Case Studies
A review of literature on pyrazole derivatives indicates a broad spectrum of biological activities:
- Study on Antiviral Activity : A series of N-(substituted-1H-pyrazol-4-yl)-1H-pyrazole carboxamides were synthesized and tested for their antiviral properties. Compounds exhibited good inhibition against TMV with some showing higher efficacy than standard antiviral agents .
- Insecticidal Activity : Research indicated that certain pyrazole derivatives possess significant insecticidal properties against larvae of Culex pipiens pallens at low concentrations .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be further understood by comparing it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(1-cyclopentyl-1H-pyrazol-3-yl)benzamide | Anti-inflammatory |
| N-(1-cyclopentyl-1H,pyrano[4,3-c]pyrazol-3-yl)benzamide | Antiviral and insecticidal |
| N-(1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol)ethylsulfanylbenzamide | Potentially broader spectrum due to unique functional groups |
Q & A
Q. What are the key synthetic routes for preparing N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrano[4,3-c]pyrazole core, often using cyclopentylamine derivatives and pyrazole precursors under reflux conditions .
- Sulfanyl group introduction via nucleophilic substitution or thiol-ene chemistry, with ethyl mercaptan as a common reagent .
- Benzamide coupling using carbodiimide-based coupling agents (e.g., EDC or DCC) to link the pyrazole-methyl group to the 2-(ethylsulfanyl)benzoyl moiety .
Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products, as highlighted in analogous pyrazolo-pyrimidine syntheses .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., cyclopentyl, ethylsulfanyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-TOF for precise mass determination) .
- Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm⁻¹) and sulfanyl C-S bonds (~600 cm⁻¹) .
Cross-referencing with X-ray crystallography data from structurally similar compounds (e.g., pyrazolo-pyridines) can resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to test variables like solvent polarity (DMF vs. ethanol), catalyst loading (e.g., Pd/C for hydrogenation), and temperature gradients .
- In-line monitoring : Use techniques like thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize byproducts .
- Purification strategies : Gradient column chromatography with silica gel or reverse-phase HPLC for isolating high-purity fractions .
Q. What strategies address contradictions in biological activity data for structurally analogous compounds?
- Methodological Answer :
- Comparative SAR analysis : Evaluate analogs (e.g., pyrazolo[4,3-d]pyrimidines or thieno[3,4-c]pyrazoles) to identify critical functional groups (e.g., cyclopentyl vs. phenyl substituents) influencing target binding .
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out assay-specific artifacts .
- Metabolic stability studies : Assess whether the ethylsulfanyl group contributes to off-target interactions or rapid clearance in vivo .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict interactions between the benzamide moiety and target proteins (e.g., kinases or GPCRs) .
- QSAR modeling : Correlate electronic properties (e.g., Hammett constants of substituents) with experimental IC50 values to prioritize synthetic targets .
- MD simulations : Analyze conformational stability of the pyrano-pyrazole core in solvated environments to optimize pharmacokinetic profiles .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-down assays : Use biotinylated derivatives to identify protein binding partners in lysates .
- SPR or ITC : Quantify binding kinetics and thermodynamics with purified targets .
- CRISPR-Cas9 screens : Identify genetic dependencies (e.g., knockouts that sensitize cells to the compound) to map pathways .
Q. How do solvent and storage conditions affect the compound’s stability?
- Methodological Answer :
- Accelerated stability studies : Store aliquots in DMSO or ethanol at -20°C, 4°C, and room temperature, monitoring degradation via LC-MS over 1–6 months .
- Light sensitivity tests : Expose samples to UV/visible light and quantify photodegradation products .
- Lyophilization : Assess whether freeze-drying improves long-term stability compared to solution storage .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer :
- Replicate published protocols : Compare yields under identical conditions (e.g., solvent purity, catalyst batch) .
- Intermediate characterization : Isolate and analyze key intermediates (e.g., pyrano-pyrazole precursors) to identify points of variability .
- Cross-validate with orthogonal techniques : For example, use NMR to confirm whether low yields stem from unreacted starting materials or side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
